Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1391054-05-9
VCID: VC0129563
InChI: InChI=1S/C34H44N2O6/c1-33(2,3)41-31(37)35(25-27-15-9-7-10-16-27)21-23-39-29-19-13-14-20-30(29)40-24-22-36(32(38)42-34(4,5)6)26-28-17-11-8-12-18-28/h7-20H,21-26H2,1-6H3
SMILES: CC(C)(C)OC(=O)N(CCOC1=CC=CC=C1OCCN(CC2=CC=CC=C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3
Molecular Formula: C34H44N2O6
Molecular Weight: 576.734

Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate

CAS No.: 1391054-05-9

Cat. No.: VC0129563

Molecular Formula: C34H44N2O6

Molecular Weight: 576.734

* For research use only. Not for human or veterinary use.

Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate - 1391054-05-9

Specification

CAS No. 1391054-05-9
Molecular Formula C34H44N2O6
Molecular Weight 576.734
IUPAC Name tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate
Standard InChI InChI=1S/C34H44N2O6/c1-33(2,3)41-31(37)35(25-27-15-9-7-10-16-27)21-23-39-29-19-13-14-20-30(29)40-24-22-36(32(38)42-34(4,5)6)26-28-17-11-8-12-18-28/h7-20H,21-26H2,1-6H3
Standard InChI Key IFSMNKWIKXJKSP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CCOC1=CC=CC=C1OCCN(CC2=CC=CC=C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3

Introduction

Fundamental Properties and Identification

Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate is a complex organic compound belonging to the carbamate class. Carbamates are derivatives of carbamic acid that have gained prominence in pharmaceutical and agrochemical applications due to their diverse biological activities. This particular compound features multiple functional groups including tert-butyl moieties, benzyl groups, ether linkages, and carbamate functionalities, contributing to its unique chemical profile.

Basic Identification Parameters

The compound can be identified through several standard parameters, which are summarized in the following table:

ParameterValue
CAS Number1391054-05-9
Molecular FormulaC34H44N2O6
Molecular Weight576.734 g/mol
IUPAC Nametert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate

Chemical and Physical Properties

Understanding the chemical and physical properties of Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate is essential for predicting its behavior in different environments and for developing appropriate handling and storage protocols.

Physical State and Appearance

At standard temperature and pressure, this compound typically exists as a solid. Its specific appearance characteristics may vary slightly depending on the purity and crystallization conditions employed during synthesis.

Chemical Reactivity Patterns

The compound exhibits reactivity patterns consistent with its functional groups:

  • The carbamate groups can undergo hydrolysis under appropriate acidic or basic conditions

  • The benzyl groups may participate in various substitution reactions

  • The ether linkages provide structural flexibility while remaining relatively stable under mild conditions

  • The tert-butyl groups contribute steric hindrance and can be cleaved under acidic conditions

These reactivity patterns are important considerations when designing synthetic routes involving this compound or when developing pharmaceutical formulations containing it.

Synthesis Methodologies

The synthesis of Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate involves multiple steps and requires careful control of reaction conditions to ensure high yield and purity.

Key Synthetic Steps

The synthesis typically involves several key steps:

  • Protection of amino groups using tert-butyloxycarbonyl (Boc) protecting groups

  • Benzylation of nitrogen atoms to introduce the benzyl moieties

  • Formation of ether linkages through nucleophilic substitution reactions

  • Sequential assembly of the molecular framework with careful control of regioselectivity

  • Purification procedures to isolate the target compound

Reaction Conditions and Considerations

Successful synthesis requires attention to several critical factors:

  • Temperature control to prevent side reactions

  • Appropriate solvent selection to ensure solubility of intermediates

  • Catalyst choice for efficient transformation

  • pH control during aqueous workup procedures

  • Chromatographic purification techniques to achieve high purity

Characterization Techniques

Comprehensive characterization of Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate is essential for confirming its identity, assessing its purity, and understanding its structural features.

Spectroscopic Analysis

Several spectroscopic techniques are employed for characterization:

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule:

  • ¹H NMR reveals the presence and environments of hydrogen atoms, including those in the benzyl, ethoxy, and tert-butyl groups

  • ¹³C NMR confirms carbon environments, particularly the characteristic carbonyl carbons of the carbamate groups

  • 2D NMR techniques (COSY, HSQC, HMBC) help establish connectivities between different parts of the molecule

Infrared Spectroscopy (IR)

IR spectroscopy identifies key functional groups through their characteristic absorption bands:

  • Carbamate C=O stretching (approximately 1700 cm⁻¹)

  • C-O stretching for ether linkages

  • Aromatic C=C stretching for benzyl groups

  • N-H stretching vibrations

Mass Spectrometry

Mass spectrometry provides confirmation of molecular weight and fragmentation patterns:

  • Molecular ion peak corresponding to the expected molecular weight

  • Characteristic fragmentation patterns showing loss of tert-butyl groups

  • Fragmentation at ether linkages

  • Benzyl group fragmentations

Research Findings and Future Directions

Current research involving Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate remains at a relatively early stage, with opportunities for further investigation in multiple directions.

Current Research Status

Research on this compound has primarily focused on:

  • Synthetic methodology development

  • Characterization of physical and chemical properties

  • Preliminary assessment of potential applications in medicinal chemistry

  • Structure-property relationship studies

Future Research Opportunities

Future research directions may include:

  • Development of more efficient synthetic routes with higher yields and fewer steps

  • Exploration of biological activities against various targets

  • Investigation of structure modifications to enhance specific properties

  • Development of analytical methods for detecting and quantifying the compound in complex matrices

  • Evaluation of potential applications in areas beyond medicinal chemistry

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